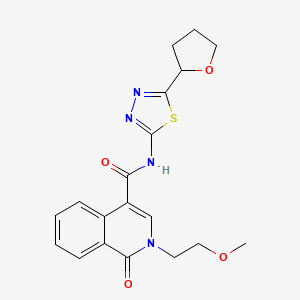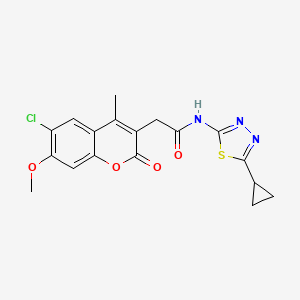![molecular formula C18H21N5O4S B11013071 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B11013071.png)
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of indole derivatives and features a unique combination of an indole ring and an oxadiazole ring. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One approach is the Fischer indole synthesis , which starts with an optically active cyclohexanone and phenylhydrazine hydrochloride. Methanesulfonic acid (MsOH) is used as a catalyst under reflux conditions in methanol to yield the corresponding tricyclic indole. Further transformations lead to the desired compound .
Industrial Production Methods:: While specific industrial production methods for this compound are not widely documented, research laboratories typically employ synthetic routes similar to those used in academic settings. Optimization for large-scale production would require further investigation.
Chemical Reactions Analysis
Types of Reactions:: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its properties and creating derivatives.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or other reactive sites.
Major Products:: The specific products formed depend on the reaction conditions and the substituents present. Derivatives with modified functional groups can be obtained by carefully selecting reagents and reaction conditions.
Scientific Research Applications
This compound has garnered interest in various scientific fields:
Medicine: Researchers explore its potential as a non-competitive α-glucosidase inhibitor, which could be valuable for managing type 2 diabetes.
Chemistry: Its unique structure makes it an intriguing target for further synthetic studies and drug development.
Biology: Investigations into its biological effects and interactions with cellular pathways are ongoing.
Mechanism of Action
The compound likely exerts its effects by binding to specific molecular targets involved in glucose metabolism. Further studies are needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s worth noting that the combination of indole and oxadiazole rings is relatively uncommon. Researchers may compare it to other indole derivatives to highlight its uniqueness.
Properties
Molecular Formula |
C18H21N5O4S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methylsulfonylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C18H21N5O4S/c1-28(25,26)23-10-8-22(9-11-23)17(24)5-4-16-20-18(21-27-16)14-3-2-13-6-7-19-15(13)12-14/h2-3,6-7,12,19H,4-5,8-11H2,1H3 |
InChI Key |
SULHAQMCNFBLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide](/img/structure/B11012991.png)
![N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11012994.png)



![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11013011.png)
![N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11013014.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11013018.png)
![2-[4-methyl-1-oxo-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentan-2-yl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11013028.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B11013044.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11013047.png)
![N-(4-methylbenzyl)-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B11013054.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11013069.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B11013073.png)
